molecular formula C15H20N6O2 B2623765 3-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea CAS No. 2034614-29-2

3-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea

Cat. No.: B2623765
CAS No.: 2034614-29-2
M. Wt: 316.365
InChI Key: VISOVNQWSMCTDH-UHFFFAOYSA-N
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Description

3-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea is a complex organic compound that features a unique structure combining pyrazole and pyrazine rings with an oxan-4-yl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole and pyrazine rings, followed by their functionalization. The final step involves the coupling of these rings with the oxan-4-yl urea moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .

Scientific Research Applications

3-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4-thiadiazole derivatives
  • Imidazole-containing compounds
  • Pyrazole derivatives

Uniqueness

Compared to similar compounds, 3-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea stands out due to its unique combination of pyrazole and pyrazine rings with an oxan-4-yl urea moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2/c1-21-10-11(8-19-21)14-13(16-4-5-17-14)9-18-15(22)20-12-2-6-23-7-3-12/h4-5,8,10,12H,2-3,6-7,9H2,1H3,(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISOVNQWSMCTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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